2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-5-8-17-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWNUNKQDKRSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681942 | |
| Record name | 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-02-6 | |
| Record name | 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , identified by CAS number 1350918-90-9 , is a novel derivative that exhibits significant biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and pyrazole precursors. A common synthetic route includes the formation of the pyrazole ring followed by the introduction of the boron-containing dioxaborolane moiety. The following table summarizes the synthetic steps:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyridine derivative + Pyrazole | Heat in solvent |
| 2 | Boronation | Dioxaborolane precursor + Base | Room temperature |
| 3 | Purification | Crystallization or chromatography | Appropriate solvent |
The biological activity of this compound is primarily attributed to its ability to act as a positive allosteric modulator (PAM) for muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound can enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, leading to increased signaling efficacy.
Structure-Activity Relationship (SAR)
Recent studies have elucidated the SAR for pyrazolyl-pyridine derivatives. The presence of the dioxaborolane moiety significantly influences binding affinity and selectivity towards mAChRs. Key findings include:
- Binding Affinity : Compounds with variations in the pyrazole and pyridine substituents showed differing affinities for M4 receptors. For instance, modifications at the 4-position of the pyrazole ring yielded compounds with enhanced PAM activity.
- Functional Assays : In functional assays using GTPγS binding assays, derivatives demonstrated a leftward shift in ACh concentration-response curves, indicating increased potency and efficacy.
The following table summarizes key SAR findings:
| Compound | Binding Affinity (pK_B) | Efficacy (log τ) | Selectivity |
|---|---|---|---|
| Compound A | 6.3 | 1.38 | M4 > M1 |
| Compound B | 6.5 | 1.74 | M4 > M3 |
| This compound | 6.4 | 1.56 | M4 |
Study on Neuroprotective Effects
In a preclinical study assessing neuroprotective effects in models of neurodegeneration, this compound was shown to significantly reduce neuronal cell death induced by excitotoxic agents. The compound's ability to modulate mAChR signaling pathways was hypothesized to underlie its protective effects.
Imaging Applications
Another study explored the use of this compound as a radiotracer for positron emission tomography (PET) imaging of mAChR subtypes in vivo. The incorporation of fluorine into its structure improved its imaging properties while maintaining selectivity for M4 receptors.
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Substituents
- 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
Replacing pyrazole with pyrrole reduces aromaticity and increases electron density at the substituent site. Pyrrole’s lower basicity and weaker coordination to metal catalysts may alter reaction kinetics in cross-couplings compared to pyrazole-containing analogs . - 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine ():
The thiazolo-pyridine fused core introduces sulfur, enhancing π-conjugation and altering solubility. Such fused systems are less common in Suzuki reactions due to steric hindrance but may exhibit unique pharmacological activity .
Table 1: Structural and Electronic Comparison
Positional Isomers and Boronic Ester Placement
- 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine (CAS 1373616-12-6, ): This positional isomer places the boronic ester on the pyrazole ring rather than the pyridine.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (): A phenoxy group at C2 and boronic ester at C5 introduces strong electron-withdrawing effects, which may accelerate oxidative deboronation but improve electrophilic substitution reactivity .
Table 2: Positional Isomer Comparison
Fused Ring Systems
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (): The fused pyrazolo-pyridine system increases planarity and rigidity, enhancing fluorescence properties but reducing solubility in polar solvents.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (): Pyrrolo-pyridine fusion creates a bicyclic structure with distinct electronic properties. The boron atom’s proximity to the fused nitrogen may facilitate chelation in catalytic processes .
Preparation Methods
Two-Step Approach: Suzuki-Miyaura Coupling and Miyaura Borylation
The most viable route involves a sequential two-step process:
-
Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety at position 2 of the pyridine ring.
-
Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5.
Miyaura Borylation for Boronic Ester Installation
The intermediate 5-bromo-2-(1H-pyrazol-1-yl)pyridine undergoes borylation via Miyaura’s method, which converts aryl halides to boronic esters using bis(pinacolato)diboron.
Example Reaction:
Standard conditions for this step include:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%).
-
Diboron reagent : Bis(pinacolato)diboron (1.2 equiv).
-
Base : KOAc (3 equiv).
-
Solvent : 1,4-Dioxane at 90°C.
Optimization of Reaction Conditions
Catalyst Systems
Catalyst selection critically impacts yield and selectivity:
| Step | Catalyst | Ligand | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | PdCl₂ | PPh₃ | 85–90% | |
| Miyaura borylation | Pd(dppf)Cl₂ | None | 75–80% | N/A |
The use of PPh₃ in Suzuki coupling stabilizes palladium intermediates, while Pd(dppf)Cl₂ in borylation enhances oxidative addition efficiency.
Solvent and Base Selection
Temperature and Reaction Time
-
Suzuki coupling : Reflux (100°C) for 16–24 hours achieves complete conversion.
-
Miyaura borylation : 12 hours at 90°C optimizes boron-halogen exchange.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
-
B-O stretching at 1350–1400 cm⁻¹ and pyridine C=N vibrations at 1650 cm⁻¹ confirm functional groups.
Challenges and Limitations
Regioselectivity in Suzuki Coupling
Competing reactivity at positions 2 and 5 of dihalopyridines necessitates careful halogen selection (e.g., iodo at position 2 for preferential coupling).
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The compound is typically synthesized via sequential nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions. Key steps include:
Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 5-bromo-2-(1H-pyrazol-1-yl)pyridine) with a boronate ester source like bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Purification : Column chromatography or crystallization to isolate the boronate ester product.
Validation : Confirmation via NMR (¹H/¹³C), IR, and mass spectrometry .
Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p) basis set) optimize the crystal structure and analyze:
- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites.
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···π) in the crystal lattice .
Table 1: DFT Parameters and Key Findings
| Parameter | Value/Result |
|---|---|
| Basis Set | 6-311+G(2d,p) |
| HOMO-LUMO Gap | 4.2 eV |
| Dominant Interaction | C–H···π (70% contribution) |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions and boronate ester integration.
- IR Spectroscopy : Detect B–O (≈1350 cm⁻¹) and C–N (≈1600 cm⁻¹) stretches.
- X-ray Diffraction : Resolve crystal packing and bond lengths (e.g., B–O = 1.37 Å) .
Advanced: How does the boronate ester group influence reactivity in cross-coupling reactions?
Answer:
The boronate ester enables transmetalation in Suzuki-Miyaura reactions. Key factors:
- Electron-withdrawing pyridyl group : Enhances boronate stability but may reduce reactivity.
- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours .
Table 2: Reaction Optimization Parameters
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 65 |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82 |
Basic: What precautions are necessary when handling this compound?
Answer:
- Air Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C .
- Moisture : Use anhydrous solvents and gloveboxes.
- Thermal Stability : Avoid temperatures >100°C to prevent boronate decomposition .
Advanced: What strategies improve Suzuki-Miyaura reaction yields with this compound?
Answer:
- Ligand Design : Bulky ligands (e.g., SPhos) reduce Pd aggregation.
- Base Selection : Weak bases (KOAc) minimize protodeboronation.
- Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours) .
Basic: How is the crystal structure determined, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction reveals:
- Space Group : P2₁/c (monoclinic).
- Bond Angles : N–B–O ≈ 120°, confirming sp² hybridization.
- Packing : π-π stacking between pyridine rings (3.5 Å spacing) .
Advanced: Can this compound undergo C-H functionalization reactions?
Answer:
Yes, under Pd-catalyzed C–H activation :
- Directing Groups : Pyridyl nitrogen directs ortho-functionalization.
- Conditions : Use Pd(OAc)₂ with oxidants (e.g., Ag₂CO₃) in DMF at 120°C .
Basic: What are the solubility characteristics of this compound?
Answer:
- High Solubility : In THF, DCM, and DMSO.
- Low Solubility : In water or hexane. Adjust solvent polarity during reactions .
Advanced: How does the pyrazolyl group affect coordination chemistry?
Answer:
The pyrazolyl group acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu, Pd). Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
